Bienvenue dans la boutique en ligne BenchChem!

5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide

Physicochemical profiling Scaffold differentiation Medicinal chemistry

5-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide (CAS 900004-35-5) is a synthetic small molecule (MF: C₁₁H₆N₄O₄S; MW: 290.26 g/mol) combining a 5-nitrofuran-2-carboxamide moiety with a thieno[2,3-d]pyrimidin-4-yl scaffold. The compound is available at 98% purity from specialty chemical suppliers.

Molecular Formula C11H6N4O4S
Molecular Weight 290.25
CAS No. 900004-35-5
Cat. No. B2606583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide
CAS900004-35-5
Molecular FormulaC11H6N4O4S
Molecular Weight290.25
Structural Identifiers
SMILESC1=CSC2=NC=NC(=C21)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C11H6N4O4S/c16-10(7-1-2-8(19-7)15(17)18)14-9-6-3-4-20-11(6)13-5-12-9/h1-5H,(H,12,13,14,16)
InChIKeyLTXXUJFFAUKUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide (CAS 900004-35-5): Procurement-Grade Chemical Profile and Structural Identity


5-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide (CAS 900004-35-5) is a synthetic small molecule (MF: C₁₁H₆N₄O₄S; MW: 290.26 g/mol) combining a 5-nitrofuran-2-carboxamide moiety with a thieno[2,3-d]pyrimidin-4-yl scaffold [1]. The compound is available at 98% purity from specialty chemical suppliers . This chemotype belongs to a class of heterocyclic carboxamides actively investigated as kinase inhibitor scaffolds in anticancer drug discovery [2].

Why Interchanging 5-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide with Other Nitrofurans or Thienopyrimidines Is Scientifically Unsound


Superficial structural similarity—such as the shared nitrofuran pharmacophore or the thienopyrimidine core—does not guarantee functional equivalence. The 4-carboxamide linkage position on the thieno[2,3-d]pyrimidine ring imposes a distinct spatial orientation that dictates which kinase ATP-binding pockets or allosteric sites can be engaged [1]. Furthermore, the 5-nitro substituent on the furan ring is known to undergo bioreductive activation in trypanosomatid parasites via NADPH-dependent trypanothione reductase, a mechanism absent in non-nitrofuran analogs [2]. Substituent changes on either the furan or thienopyrimidine rings have produced IC₅₀ shifts exceeding 10-fold in antiproliferative assays, underscoring that even close analogs cannot be assumed interchangeable [3].

Head-to-Head and Cross-Study Quantitative Differentiation of 5-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide


Physicochemical Signature vs. Isomeric NSC 228155: Identical Formula, Divergent Scaffold Architecture

Although 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide shares the molecular formula C₁₁H₆N₄O₄S with NSC 228155 (CAS 113104-25-9), the two compounds are structurally distinct. The target compound contains a thieno[2,3-d]pyrimidine core linked via a 4-carboxamide bridge to 5-nitrofuran (PubChem CID 7615369) [1], whereas NSC 228155 features a 2,1,3-benzoxadiazole scaffold with a thiopyridine-N-oxide side chain (PubChem CID 313619) [2]. The target compound has XLogP3 = 2.3, 1 H-bond donor, and 7 H-bond acceptors; in contrast, NSC 228155 has XLogP3 = 1.3 and 0 H-bond donors, indicating distinct solubility and permeability profiles [1]. This scaffold divergence precludes functional substitution in target-based screening campaigns.

Physicochemical profiling Scaffold differentiation Medicinal chemistry

Nitrofuran Moiety-Driven Antiparasitic Potential: Class-Level Evidence for Trypanothione Reductase Targeting

The 5-nitrofuran substituent is a documented substrate for NADPH-dependent trypanothione-disulfide reductase (TryR; EC 1.8.1.12) in Trypanosoma cruzi and Crithidia fasciculata [1]. Literature aggregated in BRENDA identifies nitrofuran derivatives, including 5-nitrofuran-2-carboxamides, as inhibitors of this enzyme—an established therapeutic target for Chagas disease and leishmaniasis [1]. By contrast, non-nitrofuran thieno[2,3-d]pyrimidine analogs (e.g., the EGFR/HER2 series) lack this bioreductive activation mechanism and consequently show no trypanocidal activity in comparable assays [2]. While direct IC₅₀ data for the target compound against TryR are not yet publicly available, the nitrofuran chemotype provides a mechanistically grounded differentiation from all non-nitrofuran thienopyrimidines.

Antiparasitic Trypanosomatid Nitrofuran bioreduction

Kinase Inhibitor Scaffold Potential: Thieno[2,3-d]pyrimidine Core Activity in Published VEGFR-2, EGFR/HER2, and AKT Assays

The thieno[2,3-d]pyrimidine core is a validated scaffold in kinase inhibitor design. In published studies, structurally related thieno[2,3-d]pyrimidine-4-amine derivatives have demonstrated VEGFR-2 IC₅₀ values as low as 21 nM (Aziz et al., 2016) [1] and dual EGFR/HER2 inhibition with IC₅₀ values in the low-micromolar range (Elmetwally et al., 2019) [2]. The 4-carboxamide substitution pattern of the target compound mimics the hinge-binding region of ATP-competitive kinase inhibitors and replaces the 4-amino group present in many reported inhibitors with an amide linkage, offering a distinct hydrogen-bonding geometry [3]. By contrast, simpler 5-nitrofuran-2-carboxamides lacking the thienopyrimidine core (e.g., N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide) show kinase inhibition IC₅₀ values >4.6 μM [4], demonstrating that the thienopyrimidine scaffold is essential for potent kinase engagement.

Kinase inhibition Thienopyrimidine Anticancer

Antimicrobial Biocidal Precedent: Patent Literature on 2-(5'-Nitro-2'-furyl)-thieno[2,3-d]pyrimidine Congeners

US Patent 3,932,642 discloses biocidal pharmaceutical compositions containing 2-(5'-nitro-2'-furyl)-thieno[2,3-d]pyrimidine derivatives with demonstrated bactericidal, fungicidal, and trichomonacidal activities [1]. These congeners, differing from the target compound only in the substitution position (2- vs. 4-carboxamide linkage on the thienopyrimidine), establish the nitrofuran-thienopyrimidine hybrid chemotype as a validated antimicrobial scaffold [1]. In contrast, furazolidone—a clinically used nitrofuran antibiotic—acts via a distinct mechanism (AML1-ETO inhibition, IC₅₀ = 12.7 μM) and lacks the thienopyrimidine core that may confer additional target interactions . The 4-carboxamide regioisomer represented by the target compound may exhibit a differentiated antimicrobial spectrum relative to the patented 2-substituted series.

Antimicrobial Biocidal Nitrofuran

Recommended Research and Screening Deployment Scenarios for 5-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide


Kinase-Focused Anticancer Screening Libraries

Include this compound in kinase inhibitor screening decks targeting VEGFR-2, EGFR/HER2, or AKT due to the validated thieno[2,3-d]pyrimidine-4-substituted scaffold. Published congeneric series achieve VEGFR-2 IC₅₀ values in the 21–47 nM range [1] and EGFR/HER2 IC₅₀ values of 7.6–16.0 μM [2]. The 4-carboxamide variant offers a distinct H-bond donor geometry versus the more common 4-amino substitution.

Antiparasitic Drug Discovery for Trypanosomatid Diseases

Deploy in screening cascades against Trypanosoma cruzi or Leishmania spp., leveraging the 5-nitrofuran moiety as a bioreductive substrate for trypanothione-disulfide reductase (EC 1.8.1.12) [1]. The nitrofuran-thienopyrimidine hybrid structure may provide dual-target engagement (TryR inhibition plus kinase modulation) not available from simpler nitrofurans such as furazolidone [2].

Antimicrobial SAR Exploration Around Nitrofuran-Thienopyrimidine Regioisomers

Use as a key 4-carboxamide regioisomer comparator to the patented 2-substituted nitrofuran-thienopyrimidine series (US 3,932,642) [1]. Systematic comparison of 2- vs. 4-substituted regioisomers can define the structure-activity relationship for bactericidal, fungicidal, and trichomonacidal activities.

Physicochemical Property Benchmarking in CNS Drug Design

With XLogP3 = 2.3, MW = 290.26, 1 HBD, and 7 HBA [1], this compound occupies a favorable CNS-accessible property space and can serve as a reference standard for optimizing the pharmacokinetic profile of thienopyrimidine-based lead series.

Quote Request

Request a Quote for 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.